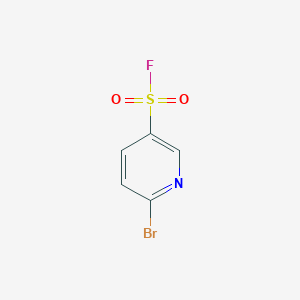![molecular formula C12H17NO B13189490 N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine](/img/structure/B13189490.png)
N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine is an organic compound with the molecular formula C12H17NO It is a cyclopropane derivative with a methoxyphenyl group attached to the ethylamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through the reaction of an appropriate alkene with a carbene precursor.
Attachment of the methoxyphenyl group:
Introduction of the ethylamine side chain: The final step involves the attachment of the ethylamine group to the cyclopropane ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Methylphenyl)cyclopropanamine
- 1-(4-Methylphenyl)cyclopropanamine
- 1-(2-Chlorophenyl)cyclopropanamine
- 1-(4-Chlorophenyl)cyclopropanamine
Uniqueness
N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
N-[1-(2-methoxyphenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C12H17NO/c1-9(13-10-7-8-10)11-5-3-4-6-12(11)14-2/h3-6,9-10,13H,7-8H2,1-2H3 |
InChI-Schlüssel |
WRGOQOLXFHISBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1OC)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


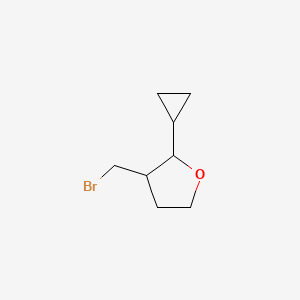
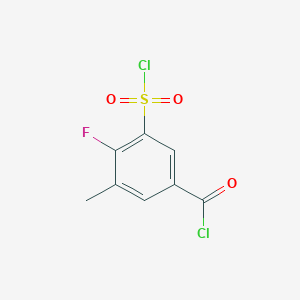
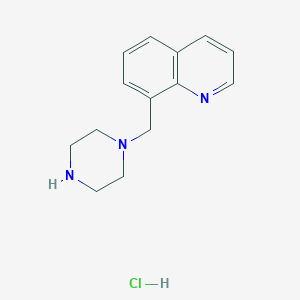
![(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol](/img/structure/B13189422.png)

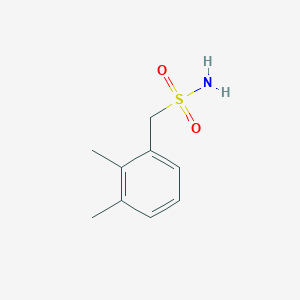


![[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13189450.png)
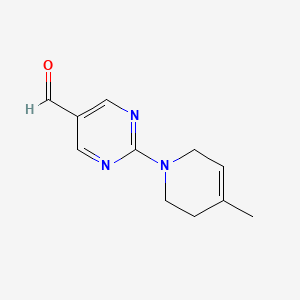
![6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13189457.png)
![1,3-dimethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13189463.png)
![[2-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B13189465.png)
